molecular formula C5H8N2O2 B091516 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid CAS No. 17289-23-5

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B091516
CAS No.: 17289-23-5
M. Wt: 128.13 g/mol
InChI Key: JTVVSXUNUZSZBS-UHFFFAOYSA-N
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Description

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring the potential applications of “1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid” in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method includes the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones in good yields .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Comparison with Similar Compounds

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylic acid group on the imidazole ring.

Properties

IUPAC Name

1-methyl-4,5-dihydroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVSXUNUZSZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601811
Record name 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-23-5
Record name 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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